Comparative Lipophilicity: LogP 3.23 vs. LogP ~0.85 for Unsubstituted Scaffold
The N6-benzyl substituent confers substantially increased lipophilicity relative to the unsubstituted 5,6,7,8-tetrahydro-1,6-naphthyridine core. This differentiation directly impacts compound handling, solubility in organic solvents, and predicted membrane permeability in biological assays [1][2]. The target compound's consensus LogP of 3.06 (range 2.61-3.83 across five computational methods) positions it favorably for CNS drug discovery applications where optimal LogP values typically range between 2 and 4 .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.2312 (XLOGP3: 3.21; Consensus Log Po/w: 3.06) |
| Comparator Or Baseline | 5,6,7,8-Tetrahydro-1,6-naphthyridine (CAS 80957-68-2): estimated LogP ~0.85 (based on C8H10N2 structure with polar secondary amine) |
| Quantified Difference | Approximately 2.4 LogP units (approximately 250-fold difference in partition coefficient) |
| Conditions | Computational prediction using multiple algorithms (XLOGP3, WLOGP, MLOGP, SILICOS-IT, iLOGP); experimental LogP not reported |
Why This Matters
The 250-fold difference in predicted lipophilicity fundamentally alters extraction efficiency, chromatographic purification protocols, and suitability for blood-brain barrier penetration in CNS-targeted research programs.
- [1] MolBase. 2-Chloro-5,6,7,8-tetrahydro-6-(phenylmethyl)-1,6-naphthyridine (CAS 210539-04-1). Calculated LogP: 3.2312. View Source
- [2] ChemicalBook. 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 210539-04-1): Physical Properties. View Source
